molecular formula C20H20F2N4O2 B13369047 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13369047
M. Wt: 386.4 g/mol
InChI Key: QAQLWTUSPRNOOT-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy and isopropylphenyl groups. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using difluoromethylating agents such as difluoromethyl iodide.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, to introduce other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its triazole core.

    Biological Studies: It is used in studies to understand the interaction of triazole derivatives with biological targets such as enzymes and receptors.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The difluoromethoxy and isopropylphenyl groups can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar compounds to 1-[4-(difluoromethoxy)phenyl]-N-(3-isopropylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide include other triazole derivatives such as fluconazole, voriconazole, and itraconazole These compounds share the triazole core but differ in their substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C20H20F2N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C20H20F2N4O2/c1-12(2)14-5-4-6-15(11-14)24-19(27)18-23-13(3)26(25-18)16-7-9-17(10-8-16)28-20(21)22/h4-12,20H,1-3H3,(H,24,27)

InChI Key

QAQLWTUSPRNOOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC(=C3)C(C)C

Origin of Product

United States

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